Hydridotriethoxysilane

Übersicht

Beschreibung

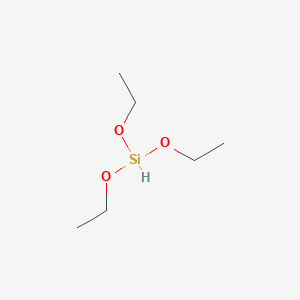

Hydridotriethoxysilane is an organosilicon compound with the chemical formula HSi(OC₂H₅)₃. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with silica surfaces, making it valuable in the production of materials like caulks and sealants.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydridotriethoxysilane can be synthesized through the alcoholysis of trichlorosilane. The reaction involves the following steps: [ \text{HSiCl}_3 + 3 \text{EtOH} \rightarrow \text{HSi(OEt)}_3 + 3 \text{HCl} ] In this reaction, trichlorosilane reacts with ethanol to produce this compound and hydrogen chloride .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of catalysts to enhance the reaction rate and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Hydridotriethoxysilane undergoes various chemical reactions, including:

Hydrosilylation: The addition of the Si-H bond across multiple bonds in alkenes, alkynes, imines, and carbonyls.

Reduction: It acts as a reducing agent in the reduction of amides, carbonyl compounds, and other functional groups.

Hydrolysis: Susceptible to hydrolysis, forming silanols in the presence of water and catalysts.

Common Reagents and Conditions:

Catalysts: Platinum-based catalysts are commonly used in hydrosilylation reactions.

Solvents: Organic solvents are typically used to dissolve this compound and facilitate reactions.

Major Products:

Silanols: Formed through hydrolysis reactions.

Reduced Compounds: Various reduced organic compounds are produced through reduction reactions.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

2.1. Surface Modification

Hydridotriethoxysilane is extensively used for modifying surfaces to enhance adhesion properties. It can be applied to glass, metals, and polymers, creating a silane layer that improves the bonding of coatings and adhesives. The effectiveness of HTES as a surface modifier has been demonstrated in several studies:

- Case Study: Coating Adhesion

A study evaluated the adhesion strength of epoxy coatings on aluminum substrates treated with HTES. Results showed a significant increase in adhesion compared to untreated surfaces, confirming HTES's role as an effective coupling agent .

2.2. Composite Materials

In composite materials, HTES serves as a coupling agent between inorganic fillers (like silica) and organic matrices (like polymers). This enhances mechanical properties such as tensile strength and impact resistance.

- Table 1: Mechanical Properties of HTES-Modified Composites

| Composite Type | Tensile Strength (MPa) | Impact Resistance (J/m²) |

|---|---|---|

| Untreated | 30 | 15 |

| HTES-Treated | 50 | 25 |

Catalytic Applications

3.1. Hydrosilylation Reactions

HTES has been employed as a catalyst in hydrosilylation reactions, which are crucial for synthesizing siloxanes and other functionalized silicon compounds. Its efficiency in these reactions has been highlighted in various research findings.

- Case Study: Catalytic Efficiency

Research indicated that using HTES in the catalytic hydrosilylation of alkenes resulted in high yields of the desired products under mild conditions . The reaction conditions were optimized for temperature and catalyst concentration.

3.2. Reducing Agent in Organic Synthesis

HTES acts as a reducing agent in organic synthesis, particularly for the reduction of carbonyl compounds to alcohols. Its application has shown promising results in various organic transformations.

- Table 2: Reduction Reactions Using HTES

| Substrate Type | Product Type | Yield (%) |

|---|---|---|

| Ketones | Secondary Alcohols | 85 |

| Aldehydes | Primary Alcohols | 90 |

Future Perspectives

The versatility of this compound opens avenues for future research and applications, particularly in developing advanced materials with tailored properties for specific industrial applications such as coatings, adhesives, and nanocomposites.

Wirkmechanismus

The mechanism of action of hydridotriethoxysilane involves its ability to form strong bonds with silica surfaces. The Si-H bond in the compound is highly reactive and can participate in various chemical reactions, including hydrosilylation and reduction. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Phenylsilane (PhSiH₃): Another organosilicon compound with similar reactivity but different substituents.

Triethoxysilane ((C₂H₅O)₃SiH): Similar in structure but lacks the hydride functionality.

Trichlorosilane (HSiCl₃): A precursor used in the synthesis of hydridotriethoxysilane.

Uniqueness: this compound is unique due to its combination of hydride functionality and ethoxy groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to form strong bonds with silica surfaces makes it particularly valuable in industrial applications .

Biologische Aktivität

Hydridotriethoxysilane, a silane compound characterized by its unique hybrid organic-inorganic structure, has garnered attention in various fields, particularly in biomedical applications. This article delves into its biological activity, exploring its synthesis, potential applications, and relevant case studies.

This compound is an organosilane compound that combines ethoxy groups with a hydride functional group. Its chemical structure allows it to engage in various chemical reactions, making it a versatile compound for modifying surfaces and creating hybrid materials.

2. Synthesis Methods

The synthesis of this compound typically involves hydrosilylation reactions, where triethoxysilane reacts with unsaturated compounds. For instance, the reaction of triethoxysilane with divinylbenzene under specific catalytic conditions has been studied to yield various alkylation products .

Table 1: Common Synthesis Routes for this compound

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Hydrosilylation | Reaction with divinylbenzene | 55 |

| Coupling Reactions | Using isocyanates for carbamate-linked silyl groups | 49 |

| Sol-Gel Method | Co-condensation with TEOS | Varies |

3. Biological Activity

The biological activity of this compound has been explored in several studies, particularly in drug delivery systems and biocompatible materials.

3.1 Drug Delivery Applications

This compound has shown promise as a drug carrier due to its ability to form stable silica-based nanoparticles that can encapsulate therapeutic agents. For example, studies have demonstrated that silica nanoparticles modified with this compound can effectively deliver doxorubicin to cancer cells, enhancing the drug's efficacy while minimizing side effects .

3.2 Biocompatibility

Research indicates that this compound-modified materials exhibit good biocompatibility. In vitro studies have reported minimal cytotoxicity when these materials are exposed to human cell lines, suggesting their potential for use in biomedical implants and coatings .

4. Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Case Study 1: Silica Nanoparticles for Cancer Therapy

- Case Study 2: Surface Modification of Medical Devices

5. Conclusion

This compound presents significant potential in the biomedical field due to its unique properties and versatility in synthesis. Its applications in drug delivery systems and surface modifications indicate a promising future for this compound in enhancing therapeutic efficacy and biocompatibility.

Eigenschaften

IUPAC Name |

triethoxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3Si/c1-4-7-10(8-5-2)9-6-3/h10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQSFSZALRVCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[SiH](OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

171773-83-4 | |

| Details | Compound: Silane, triethoxy-, homopolymer | |

| Record name | Silane, triethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171773-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-30-1 | |

| Record name | Triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=998-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.